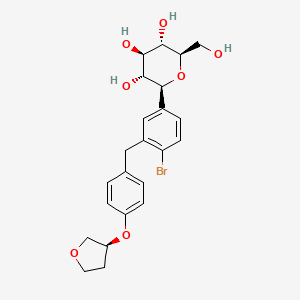
Bromo Empagliflozin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo Empagliflozin is a derivative of Empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. Empagliflozin is primarily used to manage type 2 diabetes mellitus by inhibiting the reabsorption of glucose in the kidneys, leading to increased glucose excretion through urine
Méthodes De Préparation
The synthesis of Bromo Empagliflozin involves several steps, starting with the reaction of 5-bromo-2-chlorobenzoic acid and anisole to form 5-bromo-2-chlorophenyl-4-methoxyphenyl-ketone. This intermediate undergoes a reduction reaction to yield 5-bromo-2-chloro-4’-methoxydiphenylmethane. The next step involves a coupling reaction with 2,3,4,6-O-tetrapivaloyl-alpha-D-bromo-glucopyranose to produce a key intermediate. This intermediate is then demethylated and reacted with (S)-3-iodo-tetrahydrofuran under alkaline conditions to form this compound .
Analyse Des Réactions Chimiques
Bromo Empagliflozin can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to remove oxygen or add hydrogen atoms.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its effects on glucose metabolism can be studied in cellular and animal models.
Medicine: As a derivative of Empagliflozin, it may have potential therapeutic applications in managing diabetes and related conditions.
Industry: It can be used in the development of new pharmaceuticals and chemical processes
Mécanisme D'action
Bromo Empagliflozin, like Empagliflozin, inhibits the sodium-glucose cotransporter 2 (SGLT2) in the kidneys. This inhibition reduces the reabsorption of glucose, leading to increased glucose excretion through urine. The primary molecular target is SGLT2, but it may also affect other pathways involved in glucose metabolism and renal function .
Comparaison Avec Des Composés Similaires
Bromo Empagliflozin can be compared with other SGLT2 inhibitors such as:
- Dapagliflozin
- Canagliflozin
- Ertugliflozin While all these compounds inhibit SGLT2 and promote glucose excretion, this compound’s unique bromine atom may confer different pharmacokinetic and pharmacodynamic properties. For instance, it may have different absorption, distribution, metabolism, and excretion profiles compared to other SGLT2 inhibitors .
Propriétés
Formule moléculaire |
C23H27BrO7 |
|---|---|
Poids moléculaire |
495.4 g/mol |
Nom IUPAC |
(2S,3R,4R,5S,6R)-2-[4-bromo-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H27BrO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1 |
Clé InChI |
WETJYJMFYZMTCR-QZMOQZSNSA-N |
SMILES isomérique |
C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Br |
SMILES canonique |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


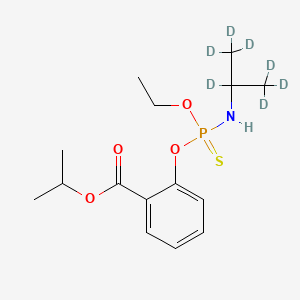
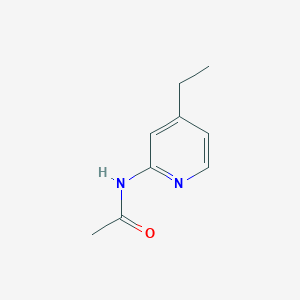
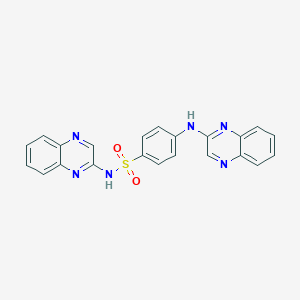
![6-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B13852951.png)
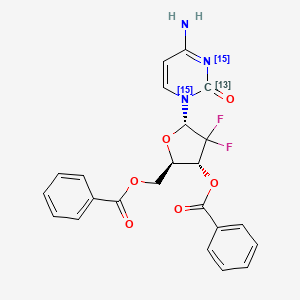
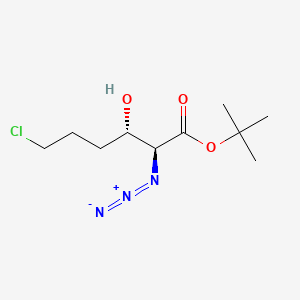

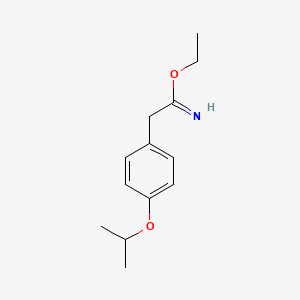
![[(3S,10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2S)-1-(4-methylphenyl)sulfonyloxypropan-2-yl]-1,2,3,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13852969.png)
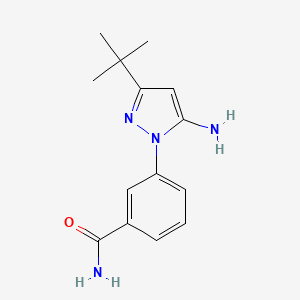
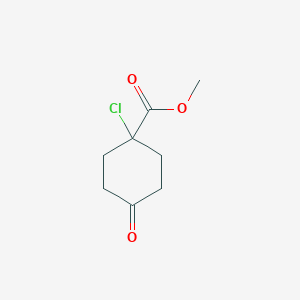
![(2R,3R,4R,5S,6R)-6-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13852985.png)
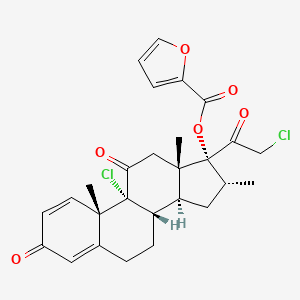
![Tert-butyl 4-[2-fluoro-4-(1-hydroxyethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13853003.png)
